Species-Specific Enzyme Inhibition: DXR-IN-3 Potency on T. gondii DXR
DXR-IN-3 demonstrates potent, direct inhibition of the Toxoplasma gondii DXR enzyme (TgDXR). In a direct comparison, the compound exhibits an IC50 of 0.62 µM and a Ki of 0.19 µM [1]. This is in stark contrast to the standard DXR inhibitor fosmidomycin, which shows negligible activity against TgDXR (IC50 > 50 µM) [1]. This represents a greater than 80-fold difference in potency for the primary target.
| Evidence Dimension | Enzyme Inhibition Potency (T. gondii DXR) |
|---|---|
| Target Compound Data | IC50 = 0.62 µM; Ki = 0.19 µM |
| Comparator Or Baseline | Fosmidomycin: IC50 > 50 µM |
| Quantified Difference | > 80-fold lower IC50 for DXR-IN-3 |
| Conditions | In vitro biochemical assay using recombinant TgDXR enzyme |
Why This Matters
This data justifies the procurement of DXR-IN-3 for any research involving T. gondii DXR, as the standard class inhibitor (fosmidomycin) is effectively inactive against this target.
- [1] Mazzone F, Hoeppner A, Reiners J, Gertzen CGW, Applegate V, Abdullaziz MA, Gottstein J, Degrandi D, Wesemann M, Kurz T, Smits SHJ, Pfeffer K. 1-Deoxy-d-xylulose 5-phosphate reductoisomerase as target for anti Toxoplasma gondii agents: crystal structure, biochemical characterization and biological evaluation of inhibitors. Biochem J. 2024 Aug 21;481(16):1075-1096. View Source
